2-Hydroxyhexanoic acid

Overview

Description

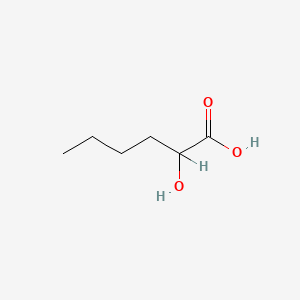

2-Hydroxyhexanoic acid (C₆H₁₂O₃, molecular weight: 132.16 g/mol) is a six-carbon hydroxycarboxylic acid with a hydroxyl group at the second carbon position. It is an endogenous metabolite found in human blood, amniotic fluid, and cerebrospinal fluid, and has been implicated in metabolic pathways such as fatty acid metabolism . Its CAS number is 6064-63-7, and it exhibits a melting point of 60–62°C . The compound is highly soluble in water and DMSO (≥90 mg/mL) , making it suitable for biochemical and industrial applications.

Preparation Methods

Oxidation of Cyclohexanone

Cyclohexanone serves as a precursor in a two-step oxidation process. In the presence of hydrogen peroxide (H₂O₂) and acetic acid, cyclohexanone undergoes Baeyer-Villiger oxidation to form ε-caprolactone, which is subsequently hydrolyzed to yield 6-hydroxycaproic acid. Further acid-catalyzed isomerization produces 2-hydroxyhexanoic acid .

Reaction Conditions :

-

Step 1 : Cyclohexanone (10 mmol), β-zeolite (0.1 g), 30% H₂O₂ (12 mmol), acetic acid (0.1 mmol), and water (6 g) at 70°C for 1 hour.

-

Step 2 : Hydrolysis of ε-caprolactone under acidic conditions (pH < 2) at 80°C for 4 hours.

Yield :

| Product | Yield (%) |

|---|---|

| 6-Hydroxycaproic acid | 85.4 |

| This compound | 72.3 |

This method is industrially scalable but requires careful control of reaction pH and temperature to minimize by-products like caprolactone .

α-Chlorination-Hydroxylation of Hexanoic Acid

A green chemistry approach involves α-chlorination of hexanoic acid using trichloroisocyanuric acid (TCCA) and phosphorus trichloride (PCl₃), followed by alkaline hydrolysis .

Reaction Pathway :

-

Chlorination :

-

Hexanoic acid (35 mmol), PCl₃ (1.2 mmol), and TCCA (16.3 mmol) in ethyl acetate at 80°C for 24 hours.

-

Forms 2-chlorohexanoic acid.

-

-

Hydroxylation :

-

2-Chlorohexanoic acid treated with KOH (4 equiv) in water under reflux for 24 hours.

-

Acidification to pH 1 precipitates this compound.

-

Optimization Data :

| Parameter | Value |

|---|---|

| Chlorination yield | 97% (crude) |

| Hydroxylation yield | 64–68% (after purification) |

| Purity | >95% |

This method avoids hazardous halogens and achieves high regioselectivity (α:β = 14:1) .

Biocatalytic α-Hydroxylation

Bacterial peroxygenases (e.g., P450 Exα and P450 Spα) catalyze the stereoselective α-hydroxylation of caproic acid (C6) using H₂O₂ as the oxidant .

Enzymatic Reaction :

-

Substrate : Caproic acid (150 mM in aqueous buffer).

-

Catalyst : P450 Exα (0.1 mg/mL).

-

Conditions : 25°C, pH 7.4, 24-hour incubation.

Performance Metrics :

| Metric | Value |

|---|---|

| Conversion | 95% |

| α:β selectivity | 14:1 |

| Enantiomeric excess (ee) | >99% (S)-enantiomer |

| Turnover number (TON) | 42,000 |

This method is sustainable and ideal for producing optically pure (S)-2-hydroxyhexanoic acid .

Hydrolysis of α-Hydroxy-Nitriles

α-Hydroxy-nitriles, such as 2-hydroxyhexanenitrile, are hydrolyzed in acidic methanol to form this compound .

Procedure :

-

Formation of imino-ether : 2-Hydroxyhexanenitrile reacts with anhydrous HCl in methanol at 0–80°C.

-

Hydrolysis : The intermediate is treated with water at 50°C for 2 hours.

Yield :

| Step | Yield (%) |

|---|---|

| Imino-ether formation | 89 |

| Final hydrolysis | 92 |

This method is efficient for short-chain hydroxy acids but requires rigorous pH control .

Oxidation of trans-2-Hexenoic Acid

trans-2-Hexenoic acid is oxidized using Oxone™ (potassium peroxymonosulfate) to form this compound .

Reaction Setup :

-

Substrate : trans-2-Hexenoic acid (10 mmol).

-

Oxidant : Oxone™ (2 equiv) in acetone/water (3:1).

-

Conditions : 40°C, pH 6.5 (buffered with NaHCO₃), 6 hours.

Outcomes :

| Parameter | Value |

|---|---|

| Conversion | 88% |

| Yield | 78% |

| By-products | <5% (epoxides) |

This method is notable for avoiding explosive peracids and enabling large-scale production .

By-Product Recovery from Cyclohexane Oxidation

This compound is isolated as a by-product during the production of cyclohexanone and cyclohexanol via cyclohexane oxidation .

Industrial Process :

-

Cyclohexane is oxidized with air at 150–160°C under 10–15 bar pressure.

-

Acidic wastewater from the reaction mixture contains this compound (3–5% w/w).

Recovery Steps :

-

Acidification : Adjust wastewater to pH 1 with H₂SO₄.

-

Extraction : Use ethyl acetate to isolate this compound.

-

Crystallization : Cool to 4°C to precipitate pure product.

Yield : 60–65% recovery from wastewater .

Stereoselective Synthesis via Bromolactonization

A chiral synthesis route involves bromolactonization of 2-methylene hexanoic acid derivatives .

Steps :

-

Amide formation : 2-Methylene hexanoic acid chloride reacts with L-proline in diethyl ether (pH 10–11).

-

Bromolactonization : N-Bromosuccinimide (NBS) in DMF forms a bromolactone.

-

Dehalogenation : Tri-n-butyltin hydride reduces the bromolactone to an oxazine.

-

Hydrolysis : Oxazine treated with HBr yields (S)-2-hydroxyhexanoic acid.

Key Data :

| Step | Yield (%) | ee (%) |

|---|---|---|

| Bromolactonization | 75 | – |

| Dehalogenation | 82 | – |

| Final hydrolysis | 90 | >99 |

This method is critical for synthesizing enantiopure (S)-2-hydroxyhexanoic acid for pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-oxohexanoic acid.

Reduction: It can be reduced to form hexanoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: 2-oxohexanoic acid.

Reduction: Hexanoic acid.

Substitution: 2-chlorohexanoic acid, 2-bromohexanoic acid.

Scientific Research Applications

2-Hydroxyhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyhexanoic acid involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in fatty acid metabolism, such as hydroxyacid oxidase. This interaction leads to the production of energy and other metabolites essential for cellular functions .

Comparison with Similar Compounds

Natural Occurrence :

- Detected in Siniperca chuatsi (mandarin fish) under recirculating aquaculture systems (RAS), where its levels correlate with improved environmental conditions .

- Found in Rhododendron capitatum foliage litter as a fatty acid derivative (9.05% relative content) .

- Identified in cereal vinegars during metabolomic profiling, alongside lactic acid and branched-chain amino acids .

Structural and Functional Analogues

2-Hydroxybutanoic Acid

- Structure : Shorter chain (C₄H₈O₃) with a hydroxyl group at C2.

- Properties : Lower molecular weight (104.10 g/mol) and higher water solubility.

- Role: Involved in ketone body metabolism; elevated in RAS-farmed fish alongside 2-hydroxyhexanoic acid .

- Comparison: The longer carbon chain of this compound may enhance lipid solubility, influencing its integration into fatty acid metabolism pathways.

2-Ethylhexanoic Acid (2-EHA)

- Structure : Branched-chain carboxylic acid (C₈H₁₆O₂) with an ethyl group at C2.

- Properties : Higher molecular weight (144.21 g/mol), boiling point ~228°C, and industrial utility (e.g., plasticizers, lubricants) .

- Synthesis : Produced via oxidation of 2-ethylhexanal using catalysts like N-hydroxyphthalimide .

- Comparison: Unlike this compound, 2-EHA lacks a hydroxyl group, making it less polar and more suited for non-aqueous industrial applications.

Lactic Acid (2-Hydroxypropanoic Acid)

- Structure : Three-carbon hydroxy acid (C₃H₆O₃).

- Properties : Widely used in food preservation and biodegradable polymers.

- Role: Co-detected with this compound in vinegar metabolomics .

- Comparison: Shorter chain length results in higher acidity (pKa ~3.86) and faster degradation rates in polymers compared to this compound .

Metabolic and Analytical Relevance

- This compound: Used as an internal standard in GC-MS metabolomics due to stability and distinct retention time .

- Methylmalonic Acid (MMA): A dicarboxylic acid studied alongside this compound in PanNEN cell metabolism; both influence epithelial-mesenchymal transition but via different pathways .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Applications |

|---|---|---|---|---|

| This compound | 132.16 | 60–62 | ≥90 mg/mL | Metabolomics, polymers |

| 2-Hydroxybutanoic acid | 104.10 | 44–46 | ≥100 mg/mL | Ketone metabolism |

| 2-Ethylhexanoic acid | 144.21 | -59 | Insoluble | Plasticizers, lubricants |

| Lactic acid | 90.08 | 53 | Miscible | Food preservation, PLA |

Table 2: Natural Occurrence and Relative Abundance

Biological Activity

2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is a naturally occurring hydroxy fatty acid that has garnered attention for its various biological activities and potential applications in both medical and industrial fields. This compound is characterized by a hydroxyl group at the second carbon of the hexanoic acid chain, with a molecular formula of C6H12O3 and a molecular weight of approximately 132.16 g/mol.

Metabolic Role and Presence in Humans

This compound is an endogenous metabolite found in human blood and amniotic fluid, where it plays a significant role in metabolic processes. Its presence has been notably detected in cerebrospinal fluid (CSF) of patients infected with Nocardia species, suggesting a potential role in the diagnosis or understanding of bacterial infections such as meningitis. The compound's detection in normal physiological fluids indicates its importance in human metabolism and health.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Metabolic Intermediary : It participates in various metabolic pathways, acting as both a reactant and product in biochemical reactions.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against certain pathogens.

- Influence on Plant Defense Mechanisms : In plant studies, related compounds have shown potential roles in defense against pathogens, indicating that this compound may have analogous functions .

1. Clinical Significance in Nocardia Infections

A study highlighted the significance of this compound as a major metabolite in the CSF of patients with Nocardia infections. This finding suggests that monitoring levels of this metabolite could aid in diagnosing or managing such infections.

2. Applications in Material Science

Research has explored the use of this compound in synthesizing aliphatic copolyesters, which are valuable for various industrial applications due to their biodegradable properties. This highlights the compound's versatility beyond biological contexts.

3. Influence on Varroa Mite Infestation

In apiculture, experiments demonstrated that applying 100 ng of this compound to bee larvae increased the infestation rates of Varroa destructor mites by approximately 36%. This indicates a potential role as a semiochemical influencing pest dynamics within bee populations .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons between this compound and related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxybutanoic Acid | C4H8O3 | Shorter carbon chain; involved in different metabolic pathways. |

| 3-Hydroxyhexanoic Acid | C6H12O3 | Hydroxyl group at position 3; different biological activity. |

| Caproic Acid (Hexanoic Acid) | C6H12O2 | No hydroxyl group; serves primarily as a fatty acid without additional functional groups. |

The unique positioning of the hydroxyl group in this compound influences its reactivity and biological roles compared to these similar compounds.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing aliphatic copolyesters using 2-hydroxyhexanoic acid?

- Methodology : Bulk polymerization without catalysts is a common approach. React (R,S)-β-butyrolactone with this compound under controlled temperature conditions (typically 60–100°C). Post-synthesis, use electrospray ionization tandem mass spectrometry (ESI-MSn) to characterize copolymer architecture, including sequence distribution and end-group analysis .

Q. How can researchers determine the solubility of this compound in supercritical CO₂ for green chemistry applications?

- Methodology : Employ high-pressure phase equilibrium setups with variable-temperature view cells. Measure solubility at pressures ranging from 10–30 MPa and temperatures of 40–80°C. Compare results with lactic acid solubility profiles under similar conditions to assess relative polarity effects .

Q. What analytical techniques are suitable for quantifying this compound in biological fluids (e.g., cerebrospinal fluid)?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation via BSTFA) for enhanced volatility. Validate the method using spiked samples and internal standards (e.g., deuterated analogs). Clinical studies have detected this compound in Nocardia-infected patients using frequency-pulsed electron capture GC .

Advanced Research Questions

Q. How do discrepancies in reported solubility data for this compound arise, and how can they be resolved?

- Analysis : Contradictions may stem from polymorphic forms (e.g., dimerization in solvents) or impurities. For example, 6-hydroxyhexanoic acid often contains dimeric impurities that alter solubility . Use nuclear magnetic resonance (NMR) to confirm monomeric purity and differential scanning calorimetry (DSC) to identify polymorphic transitions .

Q. What challenges arise when using this compound in copolymer design for biomedical applications?

- Challenges : Hydrolytic instability and variable crystallinity can affect material performance. Address this by optimizing monomer ratios (e.g., blending with 3-hydroxybutyrate) and characterizing degradation kinetics via accelerated aging studies in PBS buffers. ESI-MSn is critical for tracking hydrolysis-induced structural changes .

Q. How does this compound contribute to metabolic dysregulation in diseases like Graves’ ophthalmopathy?

- Mechanistic Insight : Untargeted metabolomics of serum/orbital tissue reveals elevated levels in Graves’ disease. Use LC-MS/MS to quantify its association with adenosine-5-monophosphate and 2-ketoisocaproic acid, suggesting disrupted fatty acid oxidation pathways. Validate via isotope dilution assays in patient-derived fibroblasts .

Q. What role does this compound play in microbial systems, such as biological nutrient removal (BNR) in wastewater treatment?

- Application : It serves as a carbon substrate for BNR microorganisms. Fermentation of dairy wastewater yields ethanol-enriched broth containing this compound, enhancing phosphorus and nitrogen removal efficiency. Optimize dosing ratios (e.g., 0.5–1.0 g/L) and monitor microbial consortia via 16S rRNA sequencing .

Q. Methodological Considerations

Q. How should researchers handle stability issues during long-term storage of this compound solutions?

- Best Practices : Store aliquoted solutions at -80°C for ≤6 months or -20°C for ≤1 month. Avoid freeze-thaw cycles, which promote dimerization. For solid-state storage, use desiccated conditions at -20°C. Confirm stability via periodic HPLC-UV analysis (λ = 210 nm) .

Q. What precautions are necessary when using this compound in cell culture or in vivo studies?

- Safety Protocols : The compound exhibits mild cytotoxicity (WGK 3 classification). Use concentrations ≤10 mM in cell assays and pre-test biocompatibility via MTT assays. For in vivo studies, administer via controlled-release formulations to mitigate rapid clearance .

Q. Data Interpretation and Validation

Q. How can conflicting reports on this compound’s role as a biomarker be reconciled?

- Resolution : Discrepancies may arise from cohort-specific metabolic phenotypes or analytical variability. Cross-validate findings using orthogonal methods (e.g., GC-MS vs. LC-MS) and multicenter studies. For example, its elevation in Nocardia infections was confirmed via FPEC-GLC but requires replication in larger cohorts .

Properties

IUPAC Name |

2-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHNVHGFPZAZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863686 | |

| Record name | 2-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxycaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6064-63-7 | |

| Record name | (±)-2-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6064-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6064-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-hydroxyhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L58MR7E927 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxycaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 - 58 °C | |

| Record name | 2-Hydroxycaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.